2-(4-(3-chloro-4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
The compound “2-(4-(3-chloro-4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrazinone ring (a six-membered ring with two nitrogen atoms and two carbonyl groups), a phenethylacetamide group, and a phenyl ring substituted with a chlorine and a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazinone ring, the introduction of the phenethylacetamide group, and the substitution of the phenyl ring with chlorine and fluorine. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of electronegative atoms like nitrogen, oxygen, fluorine, and chlorine would also result in regions of polarity within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, the pyrazinone ring could participate in various ring-opening reactions, and the halogen atoms could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups and capable of forming hydrogen bonds might make it somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anti-inflammatory and Anti-cancer Properties
Synthesis and Anti-inflammatory Activity : Compounds structurally related to 2-(4-(3-chloro-4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide have been synthesized and evaluated for their anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity in assays (K. Sunder & Jayapal Maleraju, 2013).
Anti-Lung Cancer Activity : Novel fluoro-substituted compounds, similar in structure to the query compound, have shown promising anti-lung cancer activity. This indicates a potential avenue for research into the use of this compound in cancer treatment (A. G. Hammam et al., 2005).
Imaging and Diagnostic Applications
- Peripheral Benzodiazepine Receptor Imaging : Fluorinated compounds, structurally similar to the query chemical, have been synthesized for selective imaging of peripheral benzodiazepine receptors using positron emission tomography (PET). Such compounds could potentially serve as diagnostic tools for neurodegenerative disorders, highlighting another possible research application of this compound (C. Fookes et al., 2008).
Chemical Synthesis and Material Science
- Synthesis and Structural Characterization : Research has focused on the synthesis and structural characterization of compounds with chemical frameworks similar to the query compound. These studies contribute to the understanding of the chemical and physical properties of such compounds, which could be relevant for materials science and synthetic chemistry applications (B. Kariuki et al., 2021).
Antipsychotic Potential
- Novel Potential Antipsychotic Agents : Derivatives with structural similarities have been explored for their potential antipsychotic effects in behavioral animal tests. This research suggests a potential pharmacological application for compounds structurally related to this compound in the treatment of psychiatric disorders (L. Wise et al., 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-16-12-15(6-7-17(16)22)25-11-10-24(19(27)20(25)28)13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZYBRWAHFUDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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